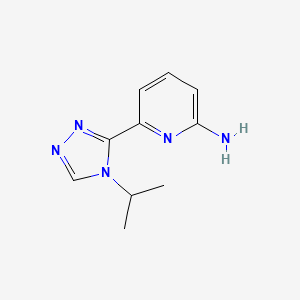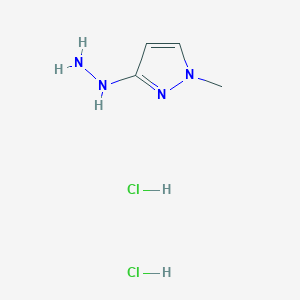
3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is a chemical compound with the CAS Number: 1803566-07-5 . It has a molecular weight of 185.06 and its IUPAC name is this compound . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N4.2ClH/c1-8-3-2-4 (6-5)7-8;;/h2-3H,5H2,1H3, (H,6,7);2*1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazoles in general can undergo a variety of reactions. For instance, they can be formed through the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 185.06 . The compound is stored at 4 degrees Celsius .科学的研究の応用
Anticancer Applications
Pyrazole derivatives, including compounds structurally related to 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, have been investigated for their potential anticancer properties. For instance, two pyrazole compounds were synthesized and analyzed for their electronic structure and physico-chemical properties, suggesting their utility as anti-cancer agents through docking analysis. The study highlighted the compounds' potential negative response against human microsomal prostaglandin E synthase 1, an enzyme involved in inflammation and cancer pathways (Thomas et al., 2019).
Antibacterial and Antifungal Activity
Research has also focused on the synthesis of new pyrazoline and pyrazole derivatives with potential antibacterial and antifungal activities. Specific pyrazoline derivatives were synthesized by condensing chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride, showing effectiveness against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Synthesis of Bis(pyrazolyl)methanes
The synthesis of bis(pyrazolyl)methanes, which are of interest due to their wide range of biological activities and application as chelating agents, has been explored through multi-component reactions involving 3-methyl-5-pyrazolone derivatives. This area of research opens up avenues for the development of new materials with potential application in medicinal chemistry and material science (Sadeghpour & Olyaei, 2021).
Green Synthesis Approaches
There is a growing interest in the development of environmentally friendly synthesis methods for pyrazole derivatives. A study demonstrated the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, highlighting a green chemistry approach that minimizes the use of hazardous solvents and presents a sustainable pathway for the production of pyrazole-based compounds (Al-Matar et al., 2010).
Pharmacological Applications
Pyrazole derivatives synthesized from this compound have been explored for various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The synthesis and biological evaluation of these compounds have provided insights into their potential therapeutic applications, supporting further research into their mechanism of action and efficacy (Kumar et al., 2012).
Safety and Hazards
特性
IUPAC Name |
(1-methylpyrazol-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-3-2-4(6-5)7-8;;/h2-3H,5H2,1H3,(H,6,7);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBRXYAFLDOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-07-5 |
Source


|
| Record name | 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
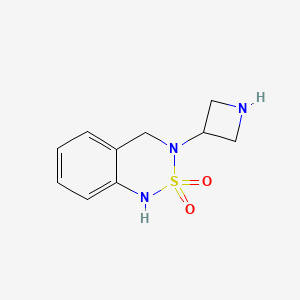
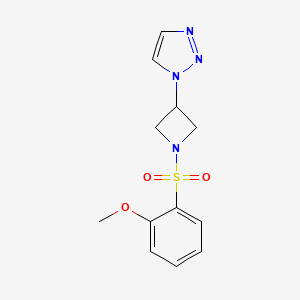

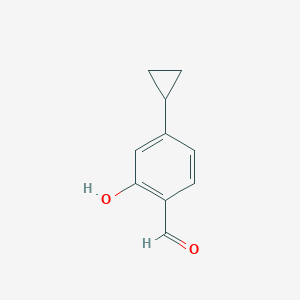
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)

![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
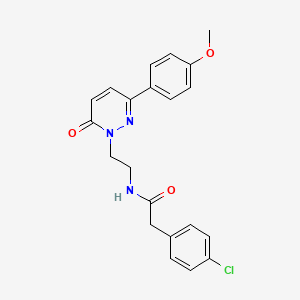
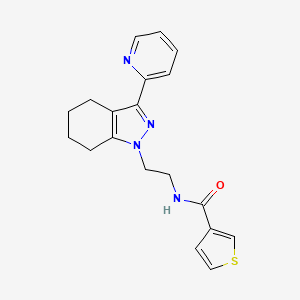
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)
![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)
